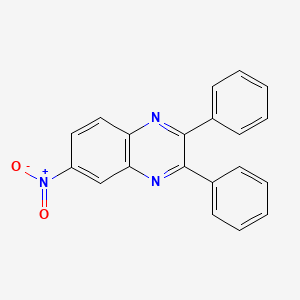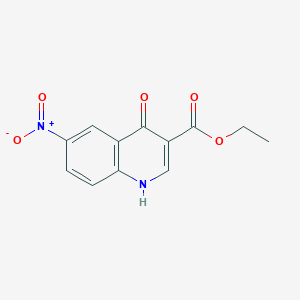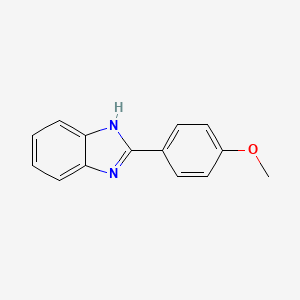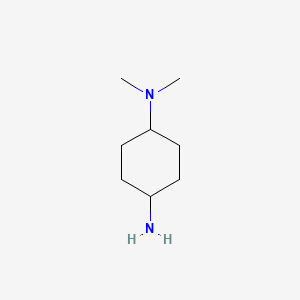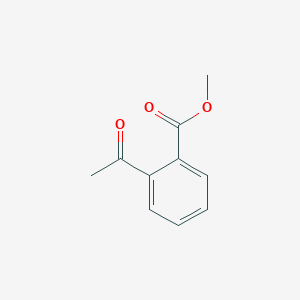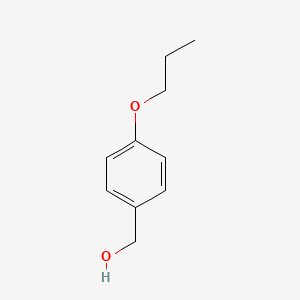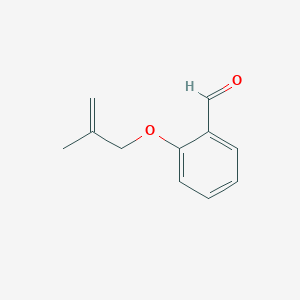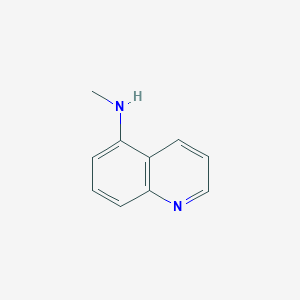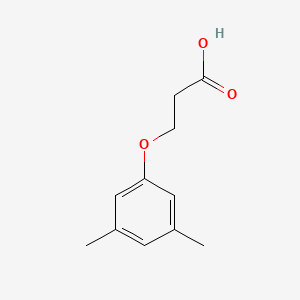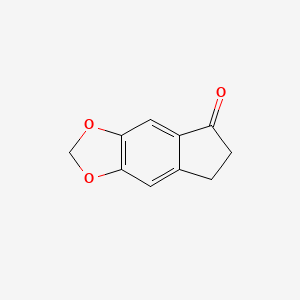
5,6-Methylenedioxy-1-indanone
Descripción general
Descripción
5,6-Methylenedioxy-1-indanone is an organic compound with the molecular formula C({10})H({8})O(_{3}). It is a derivative of indanone, featuring a methylenedioxy group attached to the indanone core. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,6-Methylenedioxy-1-indanone can be synthesized through several methods. One common approach involves the cyclization of 3-(3,4-methylenedioxyphenyl)propionic acid. This acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then subjected to intramolecular Friedel-Crafts acylation to form the indanone structure .
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as:
Preparation of the starting material: Conversion of 3-(3,4-methylenedioxyphenyl)propionic acid to its acid chloride.
Cyclization: Intramolecular cyclization using a Lewis acid catalyst like aluminum chloride.
Purification: Crystallization or distillation to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Methylenedioxy-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to 5,6-methylenedioxy-1-indanol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted indanone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5,6-Methylenedioxy-1-indanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drugs targeting neurological conditions.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5,6-Methylenedioxy-1-indanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, its structural features allow it to mimic certain neurotransmitters, potentially affecting serotonin or dopamine pathways in neurological research .
Comparación Con Compuestos Similares
5,6-Dimethoxy-1-indanone: Similar structure but with methoxy groups instead of a methylenedioxy group.
2-Methyl-1-indanone: Features a methyl group on the indanone core.
7-Hydroxy-1-indanone: Contains a hydroxyl group on the aromatic ring.
Uniqueness: 5,6-Methylenedioxy-1-indanone is unique due to its methylenedioxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in synthesizing compounds that require specific reactivity patterns not achievable with other indanone derivatives .
Propiedades
IUPAC Name |
5,6-dihydrocyclopenta[f][1,3]benzodioxol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLNTTMWFRNYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC3=C(C=C21)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289886 | |
| Record name | 5,6-Methylenedioxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6412-87-9 | |
| Record name | 6412-87-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Methylenedioxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Methylenedioxy-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-Methylenedioxy-1-indanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6X4M23SEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying dissociative electron attachment (DEA) in 5,6-Methylenedioxy-1-indanone?
A: The study aimed to investigate the potential of this compound as a component in organic semiconducting materials []. DEA studies help understand how a molecule interacts with low-energy electrons, which is crucial for applications in organic electronics. The research revealed that this compound does not readily form stable negative ions upon capturing electrons at near-thermal energies []. This finding suggests limitations in its use as a monomer for electrically conductive polymers.
Q2: How does the molecular structure of this compound relate to its DEA behavior?
A: While the research does not delve into the specific structure-activity relationship, it highlights that the DEA behavior is influenced by the molecule's vacant molecular orbitals (VMOs) []. The energies and characteristics of these VMOs dictate how effectively the molecule can capture and stabilize an extra electron. Further investigation into the electronic structure of this compound would be needed to elucidate the specific structural features impacting its DEA properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






